1217607-94-7: Stereochemical and Positional Impact on Protease Inhibitor Potency
The 3-aminomethylphenylalanine moiety, when incorporated into a macrocyclic inhibitor, provides a critical advantage over canonical amino acids. In a study of Zika virus NS2B-NS3 protease inhibitors, replacing the basic P2 lysine residue with 3-aminomethylphenylalanine resulted in a highly potent inhibitor with a Ki of 2.69 nM, a value similar to the parent lysine-containing compound [1]. This is in stark contrast to replacement with neutral, hydrophobic residues, which led to a significant drop in potency, with Ki values exceeding 1 µM [1]. The D-configuration of the target compound is anticipated to further enhance stability against proteolytic degradation compared to its L-counterpart, a common feature of D-amino acids in peptide-based therapeutics.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Inhibitor containing 3-aminomethylphenylalanine: Ki = 2.69 nM [1] |
| Comparator Or Baseline | Inhibitor containing P2 Lysine (parent): Similar potency (Ki ~ 2-5 nM estimated); Inhibitor with neutral P2 residue: Ki > 1 µM [1] |
| Quantified Difference | Approximately >370-fold improvement in potency compared to neutral residue substitution [1] |
| Conditions | In vitro enzymatic assay against Zika virus (ZIKV) NS2B-NS3 protease |
Why This Matters
This demonstrates the specific value of the aminomethylphenylalanine motif in maintaining high-affinity binding in protease inhibitors, a crucial parameter for lead optimization in drug discovery, whereas simple substitution leads to a catastrophic loss of potency.
- [1] PDBe. (2024). Synthesis and structural characterization of new macrocyclic inhibitors of the Zika virus NS2B-NS3 protease. PDB Entry: 7zw5. View Source
